methanamine hydrochloride CAS No. 2093634-50-3](/img/structure/B2563812.png)
[4-(2-Methylpropyl)phenyl](thiophen-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)phenylmethanamine hydrochloride is a chemical compound with the molecular formula C15H19NS·HCl and a molecular weight of 281.85 g/mol . This compound is known for its unique structure, which includes a phenyl ring substituted with a 2-methylpropyl group and a thiophene ring attached to a methanamine group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-(2-Methylpropyl)phenylmethanamine hydrochloride typically involves multiple steps, including the formation of the phenyl and thiophene rings, followed by their coupling through a methanamine linkage. One common synthetic route involves the following steps :
Formation of the Phenyl Ring: The phenyl ring is synthesized with a 2-methylpropyl substituent through Friedel-Crafts alkylation.
Formation of the Thiophene Ring: The thiophene ring is synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Coupling Reaction: The phenyl and thiophene rings are coupled through a methanamine linkage using reductive amination, where the amine group is introduced to the methylene bridge between the two rings.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
4-(2-Methylpropyl)phenylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiophene ring or the amine group.
Scientific Research Applications
4-(2-Methylpropyl)phenylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-(2-Methylpropyl)phenylmethanamine hydrochloride can be compared with other similar compounds, such as:
4-(2-Methylpropyl)phenylmethanamine: The free base form of the compound, which lacks the hydrochloride salt.
4-(2-Methylpropyl)phenylmethanol: A related compound where the amine group is replaced with a hydroxyl group.
4-(2-Methylpropyl)phenylmethanone: A ketone derivative where the methanamine group is replaced with a carbonyl group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14;/h3-9,11,15H,10,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAKJQKIAXOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-phenyloxane-4-carboxamide](/img/structure/B2563733.png)

![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)
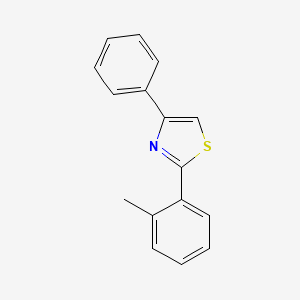
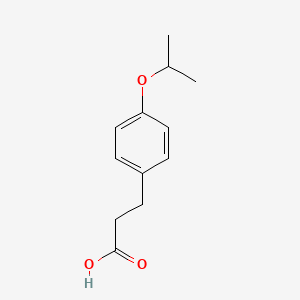
![N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2563738.png)
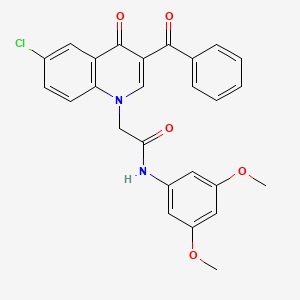
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)
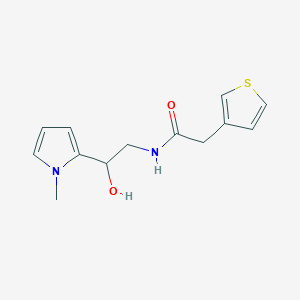
![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)
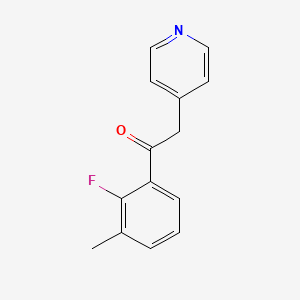
![1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563749.png)
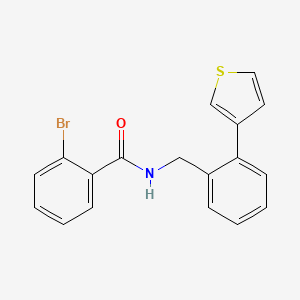
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)
